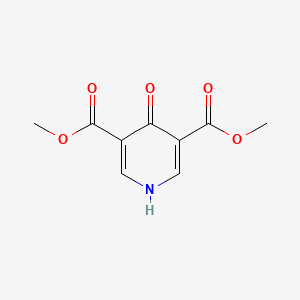![molecular formula C12H16ClN3O B8507576 5-chloro-3-methyl-1-neopentyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B8507576.png)
5-chloro-3-methyl-1-neopentyl-1H-imidazo[4,5-b]pyridin-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-3-methyl-1-neopentyl-1H-imidazo[4,5-b]pyridin-2(3H)-one is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family This compound is characterized by its unique structure, which includes a chlorine atom, a dimethylpropyl group, and a methyl group attached to the imidazo[4,5-b]pyridine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-methyl-1-neopentyl-1H-imidazo[4,5-b]pyridin-2(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,3-diaminopyridine derivatives.
Nucleophilic Substitution: The halogen in the pyridine ring is substituted by a nucleophile, activated by the nitro group.
Reduction: The nitro group is reduced to form the desired 2,3-diaminopyridine derivative.
Cyclization: The 2,3-diaminopyridine derivative undergoes cyclization with acetic anhydride to form the imidazo[4,5-b]pyridine core.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-chloro-3-methyl-1-neopentyl-1H-imidazo[4,5-b]pyridin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the imidazo[4,5-b]pyridine core.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
5-chloro-3-methyl-1-neopentyl-1H-imidazo[4,5-b]pyridin-2(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and antiviral properties.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 5-chloro-3-methyl-1-neopentyl-1H-imidazo[4,5-b]pyridin-2(3H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in various biological processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and immune response.
Comparación Con Compuestos Similares
Similar Compounds
2-methylimidazo[4,5-b]pyridine: Similar structure but lacks the chlorine and dimethylpropyl groups.
2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-one: Lacks the chlorine and methyl groups.
Uniqueness
5-chloro-3-methyl-1-neopentyl-1H-imidazo[4,5-b]pyridin-2(3H)-one is unique due to the presence of the chlorine atom and the dimethylpropyl group, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C12H16ClN3O |
|---|---|
Peso molecular |
253.73 g/mol |
Nombre IUPAC |
5-chloro-1-(2,2-dimethylpropyl)-3-methylimidazo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C12H16ClN3O/c1-12(2,3)7-16-8-5-6-9(13)14-10(8)15(4)11(16)17/h5-6H,7H2,1-4H3 |
Clave InChI |
NEKBVWMIOBQDKQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CN1C2=C(N=C(C=C2)Cl)N(C1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Ethyl-4-(1-pyrrolidyl)-2H-naphtho[2,1-e]-1,2-thiazine-1,1-dioxide](/img/structure/B8507517.png)
![methyl 2-[3-[[(2-hydroxyphenyl)methylamino]methyl]phenyl]acetate](/img/structure/B8507522.png)









![[(1S,4R)-4-[2-amino-6-(methylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol](/img/structure/B8507577.png)
